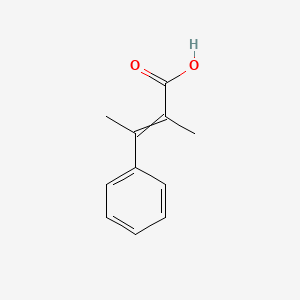
2-Methyl-3-phenylbut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-phenylbut-2-enoic acid is an organic compound with the molecular formula C11H12O2. It is a derivative of butenoic acid, featuring a phenyl group and a methyl group attached to the butenoic acid backbone. This compound is known for its applications in various fields of scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-3-phenylbut-2-enoic acid can be synthesized through several methods. One common approach involves the reaction of phosphonoacetic acid triethyl ester with benzaldehyde. This reaction is typically carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic processes to optimize efficiency and reduce costs. The specific details of these methods can vary depending on the manufacturer and the desired scale of production .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-phenylbut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-Methyl-3-phenylbut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers utilize this compound in studies related to enzyme interactions and metabolic pathways.
Industry: This compound is employed in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-phenylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. These interactions can influence various biochemical processes, such as enzyme activity and signal transduction. The exact mechanism can vary depending on the context of its use and the specific biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-2-phenylbut-2-enoic acid
- 3-Phenylbut-2-enoic acid
Uniqueness
2-Methyl-3-phenylbut-2-enoic acid is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of a phenyl group and a methyl group on the butenoic acid backbone makes it particularly valuable in various synthetic and research applications .
Propiedades
Número CAS |
4540-79-8 |
|---|---|
Fórmula molecular |
C11H12O2 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
2-methyl-3-phenylbut-2-enoic acid |
InChI |
InChI=1S/C11H12O2/c1-8(9(2)11(12)13)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,12,13) |
Clave InChI |
QXMYQAUGBLHFFT-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C)C(=O)O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


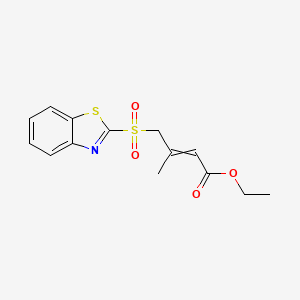
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(cyclopropylmethyl)-1-(phenylsulfonyl)-](/img/structure/B14171555.png)
![1-Benzyl-2-(ethylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14171559.png)
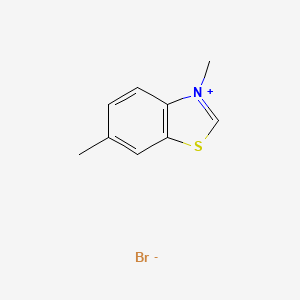
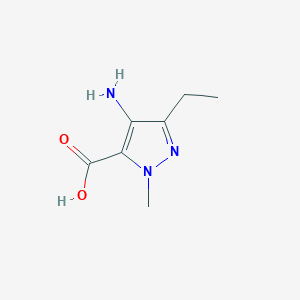
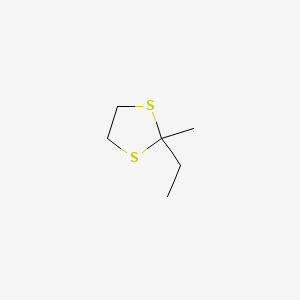
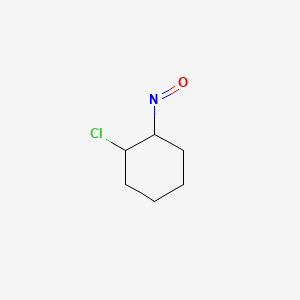
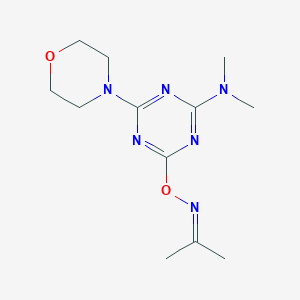
![Methyl 4-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methoxy}benzoate](/img/structure/B14171596.png)
![N-(3-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14171605.png)
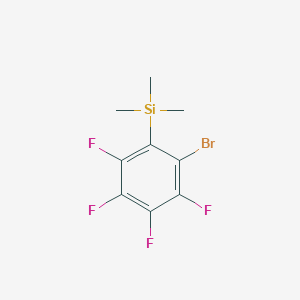

![N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B14171621.png)
![N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14171625.png)
